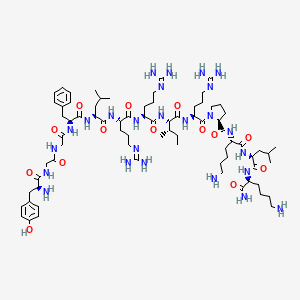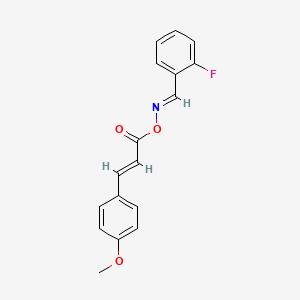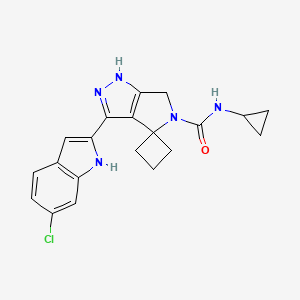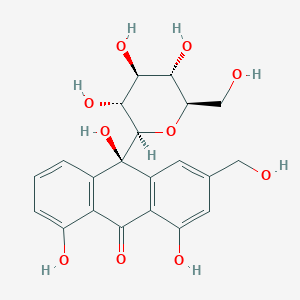
Fak-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fak-IN-14 is a focal adhesion kinase inhibitor. Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has shown significant potential in inducing early apoptosis in certain cancer cell lines and arresting cells in the G2/M phase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-14 involves the preparation of 4-arylamino-pyrimidine derivatives. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired compound. The exact synthetic route can vary, but it generally involves multiple steps of chemical reactions, including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Fak-IN-14 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: This compound can undergo nucleophilic substitution reactions to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
Fak-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of focal adhesion kinase and its effects on cellular processes.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit high focal adhesion kinase activity.
Industry: Utilized in the development of new focal adhesion kinase inhibitors and related compounds for pharmaceutical applications
Wirkmechanismus
Fak-IN-14 exerts its effects by inhibiting the activity of focal adhesion kinase. This inhibition disrupts the signaling pathways involved in cell adhesion, migration, and survival. Specifically, this compound prevents the autophosphorylation of focal adhesion kinase at tyrosine 397, which is crucial for its activation. This leads to the suppression of downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway, ultimately resulting in reduced cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Defactinib: Another focal adhesion kinase inhibitor with similar mechanisms of action.
GSK2256098: A potent inhibitor of focal adhesion kinase used in cancer research.
IN10018: A focal adhesion kinase inhibitor with promising preclinical results
Uniqueness of Fak-IN-14
This compound is unique due to its high potency and selectivity for focal adhesion kinase. It has shown significant efficacy in inducing apoptosis and cell cycle arrest in specific cancer cell lines, making it a valuable tool for cancer research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H24BrN7OS |
|---|---|
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
3-[[5-bromo-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H24BrN7OS/c1-23-20(30)18-17(7-12-31-18)26-19-16(22)13-24-21(27-19)25-14-3-5-15(6-4-14)29-10-8-28(2)9-11-29/h3-7,12-13H,8-11H2,1-2H3,(H,23,30)(H2,24,25,26,27) |
InChI-Schlüssel |
SDQZXGWKKZXIEP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Br)NC3=CC=C(C=C3)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)






![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
